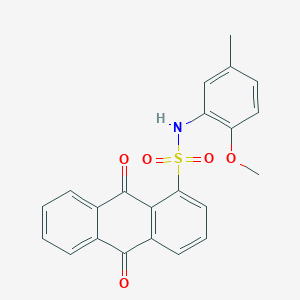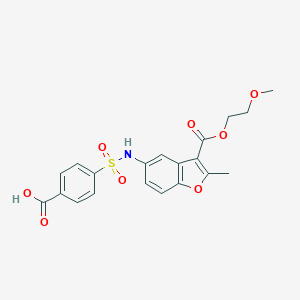![molecular formula C22H16ClNO3S2 B280761 N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide, also known as NCX 4040, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of naphthalenesulfonamides and has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation, immune response, and cell survival. N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 inhibits the activation of NF-κB by blocking the phosphorylation of its inhibitor, IκBα. This results in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as C-reactive protein and interleukin-6 in animal models of inflammation. This compound has also been found to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 in lab experiments is its relatively low toxicity. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. In addition, N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 has been shown to be stable under physiological conditions, making it suitable for in vitro and in vivo experiments.
One of the limitations of using N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 in lab experiments is its limited solubility in water. This may affect its bioavailability and limit its use in certain experimental setups. In addition, the exact mechanism of action of N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 is not fully understood, which may limit its application in certain research areas.
Future Directions
There are several future directions for the research on N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of cardiovascular diseases such as atherosclerosis and hypertension.
In addition, N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 may have potential applications in the field of oncology. Further studies are needed to investigate its anti-cancer properties and its potential use in combination with other chemotherapeutic agents.
Conclusion
N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound exhibits anti-inflammatory, antioxidant, and anti-cancer properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 have been discussed in this paper.
Synthesis Methods
The synthesis of N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 involves the reaction of 4-chlorothiophenol with 4-hydroxy-1-naphthalenesulfonic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzenesulfonyl chloride to obtain N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040. The yield of this synthesis method is around 70%, and the purity of the compound can be increased by recrystallization.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide 4040 has been investigated for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C22H16ClNO3S2 |
|---|---|
Molecular Weight |
442 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H16ClNO3S2/c23-15-10-12-16(13-11-15)28-21-14-20(18-8-4-5-9-19(18)22(21)25)24-29(26,27)17-6-2-1-3-7-17/h1-14,24-25H |
InChI Key |
RKOKSAIBXCGBBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)


![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)